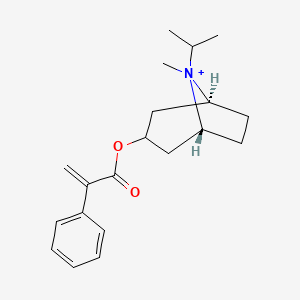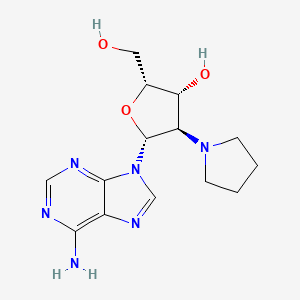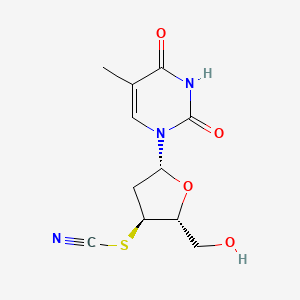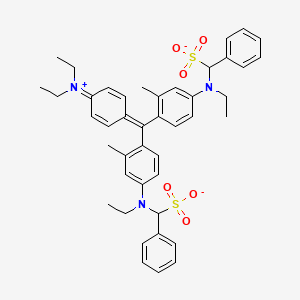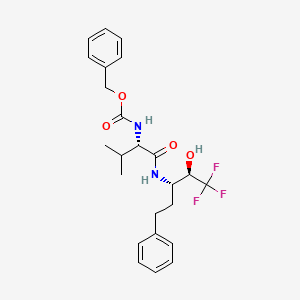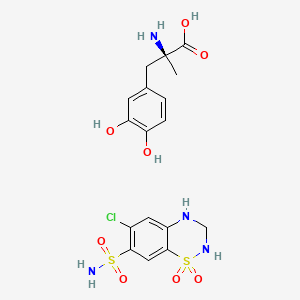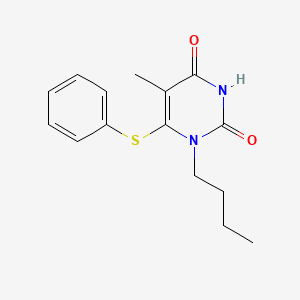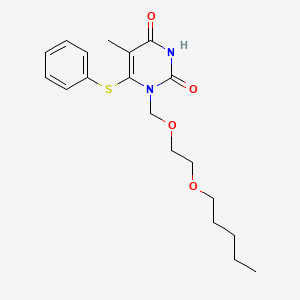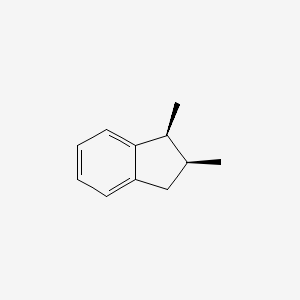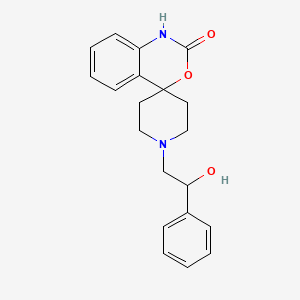
1'-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is a complex organic compound that features a spiro linkage between a benzoxazine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Spiro Linkage Formation: The spiro linkage can be introduced by reacting the benzoxazine intermediate with a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the aromatic ring would introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spirooxazines: Compounds with a spiro linkage between an oxazine and another ring system.
Piperidine Derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.
Uniqueness
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is unique due to its specific spiro linkage and the combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
84060-24-2 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1'-(2-hydroxy-2-phenylethyl)spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H22N2O3/c23-18(15-6-2-1-3-7-15)14-22-12-10-20(11-13-22)16-8-4-5-9-17(16)21-19(24)25-20/h1-9,18,23H,10-14H2,(H,21,24) |
InChI Key |
XFMHSPLNKLUOIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


